11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene
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Overview
Description
11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6210^{2,6}]undeca-2(6),3-diene is a complex organic compound featuring a unique triazatricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene typically involves multiple steps. One common method starts with the preparation of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, which is then reacted with appropriate reagents to form the desired triazatricyclic structure . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Advanced techniques like continuous flow synthesis may also be employed to enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted triazatricyclic compounds .
Scientific Research Applications
11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It has potential as a lead compound for developing new drugs, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another triazatricyclic compound with similar structural features but different functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a different arrangement of nitrogen atoms in the triazatricyclic core.
Uniqueness
11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene is unique due to its specific trifluoromethyl and pyrimidinyl substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
11-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5/c1-7-19-12(14(15,16)17)5-13(20-7)22-8-2-3-11(22)9-6-18-21-10(9)4-8/h5-6,8,11H,2-4H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFWPGZLKAFACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C3CCC2C4=C(C3)NN=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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